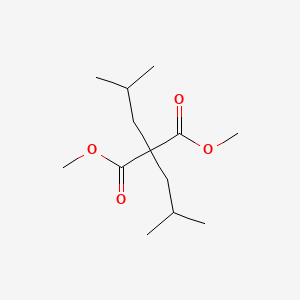

Dimethyl 2,2-diisobutylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2,2-bis(2-methylpropyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSDGXIKDYLSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 2,2-diisobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl 2,2-diisobutylmalonate, a dialkylated malonic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals. This document delves into the mechanistic underpinnings of the synthesis, provides a detailed, field-tested experimental protocol, and addresses common challenges and optimization strategies. By grounding the protocol in the principles of the malonic ester synthesis, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot it for their specific needs.

Introduction and Strategic Overview

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, allowing for the conversion of alkyl halides into carboxylic acids with a two-carbon extension.[1] A significant advantage of this methodology is the potential for sequential alkylation of the acidic methylene protons of a malonic ester, enabling the synthesis of α,α-disubstituted acetic acid derivatives.[2] this compound is a symmetrically disubstituted malonate, the synthesis of which provides an excellent case study in the strategic execution of a dialkylation reaction.

The synthesis of this compound is most effectively achieved through a stepwise dialkylation of dimethyl malonate. This approach involves the sequential introduction of two isobutyl groups onto the α-carbon of the malonate ester. A two-step process is often preferred over a one-pot dialkylation to ensure better control over the reaction and to minimize the formation of mono-alkylated byproducts, especially when dealing with less reactive or sterically hindered alkyl halides.[3]

This guide will focus on a robust, two-step protocol adapted from established methodologies, utilizing sodium methoxide as the base and isobutyl bromide as the alkylating agent.[4]

Synthetic Workflow Overview

Caption: A high-level overview of the two-step synthesis of this compound.

Mechanistic Insights: The Rationale for Stepwise Dialkylation

The acidity of the α-protons of dimethyl malonate (pKa ≈ 13) is a consequence of the resonance stabilization of the resulting enolate anion by the two adjacent carbonyl groups.[5] This allows for facile deprotonation by a moderately strong base like sodium methoxide.

Step 1: Formation of the Mono-alkylated Intermediate

The first step involves the deprotonation of dimethyl malonate to form a nucleophilic enolate. This enolate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with isobutyl bromide to yield dimethyl isobutylmalonate. It is crucial to use stoichiometric amounts of the base and alkylating agent to favor mono-alkylation.[6]

Step 2: The Second Alkylation – A Change in Environment

The remaining α-proton on the mono-alkylated intermediate is also acidic, but slightly less so than the starting material due to the electron-donating effect of the isobutyl group. To drive the second alkylation to completion, a second deprotonation and alkylation step is performed.

The protocol detailed in this guide involves a solvent change from methanol to toluene for the second step.[4] This is a critical process consideration. The methanol generated during the second deprotonation can act as a proton source, leading to an equilibrium that may not favor the enolate of the mono-alkylated species. By removing the methanol and switching to an aprotic solvent like toluene, Le Châtelier's principle is leveraged to drive the deprotonation to completion, thus facilitating the second SN2 reaction.

Experimental Protocol

This protocol is adapted from a patented procedure and reflects best practices for malonic ester dialkylation.[4]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Dimethyl Malonate | 132.12 | 198 g | 1.50 | Reagent grade |

| Sodium Methoxide | 54.02 | 81 g (1st step) | 1.50 | Handle with care, moisture sensitive |

| 81 g (2nd step) | 1.50 | |||

| Isobutyl Bromide | 137.02 | 205.5 g (1st step) | 1.50 | Reagent grade |

| 205.5 g (2nd step) | 1.50 | |||

| Anhydrous Methanol | 32.04 | 600 mL | - | Solvent for step 1 |

| Toluene | 92.14 | 600 mL | - | Solvent for step 2 |

| 20% Hydrochloric Acid | - | As needed | - | For work-up |

Step-by-Step Procedure

Step 1: Synthesis of Dimethyl Isobutylmalonate

-

Reaction Setup: Equip a 1 L four-necked round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.

-

Base and Substrate Addition: Charge the flask with 600 mL of anhydrous methanol and 81 g (1.50 mol) of sodium methoxide. Heat the mixture to reflux with stirring.

-

Enolate Formation: Slowly add 198 g (1.50 mol) of dimethyl malonate via the dropping funnel. Maintain reflux for 3-4 hours to ensure complete enolate formation.

-

First Alkylation: While maintaining a gentle reflux, add 205.5 g (1.50 mol) of isobutyl bromide dropwise over approximately 2 hours.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for another 16 hours.

-

Solvent Removal: After the reaction period, cool the mixture and remove the methanol under reduced pressure.

Step 2: Synthesis of this compound

-

Solvent Exchange: To the residue from Step 1, add 600 mL of toluene. Filter to remove any insoluble salts (sodium bromide).

-

Second Deprotonation: Add a fresh portion of 81 g (1.50 mol) of sodium methoxide to the toluene solution. Heat the mixture and distill under reduced pressure (approx. 0.085 MPa) to remove the methanol generated from the deprotonation.

-

Second Alkylation: Once the methanol has been removed, slowly add the second portion of 205.5 g (1.50 mol) of isobutyl bromide dropwise over approximately 1 hour while maintaining reflux.

-

Reaction Completion: Continue to reflux the reaction mixture for 16 hours.

-

Work-up: Cool the reaction to room temperature. Slowly add 20% hydrochloric acid until the pH of the aqueous layer is approximately 4. Transfer the mixture to a separatory funnel and separate the layers.

-

Purification: The organic layer is subjected to fractional distillation under reduced pressure (20 mmHg). First, toluene is collected at 20-25 °C. The desired product, this compound, is then collected at 84-86 °C.[4]

Characterization of this compound

| Property | Value | Source |

| CAS Number | 1229311-50-5 | [7][8] |

| Molecular Formula | C13H24O4 | [7][8] |

| Molecular Weight | 244.33 g/mol | [7][8] |

| Boiling Point | Predicted: 243.3 ± 8.0 °C at 760 Torr | [8] |

| Density | Predicted: 0.973 ± 0.06 g/cm³ | [8] |

Spectroscopic Data (Representative for Dialkyl Malonates):

-

1H NMR: The absence of a signal in the 3.3-3.5 ppm region is the most telling feature, indicating the absence of the α-proton and thus successful dialkylation.[9] The spectrum would be expected to show signals corresponding to the methoxy protons of the ester groups (as a singlet) and the protons of the two isobutyl groups (as multiplets).

-

13C NMR: The spectrum should show a quaternary carbon signal for the α-carbon, along with signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the isobutyl groups.

-

IR Spectroscopy: The most prominent absorption would be the strong C=O stretching of the ester groups, typically appearing in the range of 1730-1760 cm-1.[9]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M+) at m/z = 244, along with characteristic fragmentation patterns for malonic esters.

Challenges and Optimization Strategies

The successful synthesis of this compound hinges on driving the dialkylation to completion while minimizing side reactions.

Common Side Reactions and Troubleshooting

References

- 1. Malonic Ester Synthesis [organic-chemistry.org]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthonix, Inc > 1229311-50-5 | this compound [synthonix.com]

- 4. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 5. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. appchemical.com [appchemical.com]

- 8. DiMethyl diisobutylMalonate | 1229311-50-5 [chemicalbook.com]

- 9. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Dimethyl 2,2-diisobutylmalonate

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl 2,2-diisobutylmalonate

Introduction

This compound is a disubstituted derivative of dimethyl malonate, characterized by the presence of two isobutyl groups on the alpha-carbon. This structural feature, specifically the quaternary carbon at the 2-position, imparts significant steric hindrance and removes the acidic proton typically found in mono-substituted malonic esters. These characteristics make it a unique building block in organic synthesis, particularly for the construction of complex molecules with sterically demanding centers. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications for researchers and professionals in drug development and chemical sciences.

Molecular and Physical Properties

The defining feature of this compound is its sterically congested nature, which influences its physical properties. Below is a summary of its key identifiers and physical data, compiled from available literature and estimations based on analogous compounds.

Table 1: Physical and Molecular Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | Dimethyl 2,2-diisobutylpropanedioate | Inferred from structure |

| Molecular Formula | C₁₃H₂₄O₄ | Based on structure |

| Molecular Weight | 244.33 g/mol | Calculated |

| CAS Number | Not explicitly assigned | A patent for "diisobutyl dimethyl malonate" exists, but a specific CAS for the 2,2-isomer is not readily found. |

| Boiling Point | 84-86 °C at 20 mmHg | [1] |

| Density | Data not available | For comparison, Dimethyl 2,2-diethylmalonate has a calculated density.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents like toluene, methanol. | Inferred from synthetic procedures.[1] |

| Appearance | Likely a colorless liquid | Based on analogous malonic esters. |

Chemical Properties and Reactivity

The reactivity of this compound is governed by the absence of an acidic α-hydrogen and the presence of two ester functional groups.

-

Absence of Enolization: Unlike dimethyl malonate or its mono-alkylated derivatives, this compound cannot be deprotonated at the α-carbon with standard bases like sodium ethoxide.[3][4][5] This is because the α-carbon is a quaternary center. Consequently, it does not undergo further alkylation or acylation reactions at this position.

-

Hydrolysis (Saponification): The ester groups can be hydrolyzed under basic or acidic conditions to yield 2,2-diisobutylmalonic acid. This reaction is a standard transformation for esters.

-

Decarboxylation: Upon heating, the resulting 2,2-diisobutylmalonic acid can undergo decarboxylation, though typically at higher temperatures than monosubstituted malonic acids, to yield 4,4-dimethyl-2-isobutylpentanoic acid.

-

Transesterification: The methyl ester groups can be exchanged with other alcohols under appropriate catalytic conditions (acid or base), although the steric hindrance may slow the reaction rate compared to less substituted malonates.

Synthesis of this compound

The most direct route to this compound is through the sequential alkylation of dimethyl malonate, a classic example of the malonic ester synthesis.[3][4][5] A patented method details this two-step process.[1]

The synthesis proceeds in two distinct stages:

-

Mono-alkylation: Dimethyl malonate is first deprotonated with a suitable base, such as sodium methoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride) in an SN2 reaction to form dimethyl 2-isobutylmalonate.

-

Di-alkylation: The resulting dimethyl 2-isobutylmalonate still possesses one acidic α-hydrogen. A second deprotonation with a base, followed by reaction with another equivalent of an isobutyl halide, yields the target this compound.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented synthetic method.[1]

Materials:

-

Dimethyl malonate

-

Sodium methoxide

-

Isobutyl bromide (or isobutyl chloride)

-

Anhydrous methanol

-

Toluene

-

20% Hydrochloric acid

-

Standard glassware for reflux and distillation

Procedure:

Step 1: Synthesis of Dimethyl 2-isobutylmalonate (Intermediate)

-

To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add anhydrous methanol and sodium methoxide.

-

Heat the mixture to reflux.

-

Slowly add dimethyl malonate dropwise to the refluxing mixture and continue to react for 3-4 hours.

-

Under reflux, slowly add one equivalent of isobutyl bromide dropwise over approximately 2 hours.

-

Maintain the reflux for an additional 16 hours to ensure complete mono-alkylation.

-

After the reaction, remove the methanol under reduced pressure.

Step 2: Synthesis of this compound

-

To the residue from Step 1, add toluene and filter out any insoluble materials.

-

Add a second equivalent of sodium methoxide to the filtrate.

-

Remove any methanol generated during this process by distillation under reduced pressure.

-

Slowly add a second equivalent of isobutyl bromide dropwise over approximately 1 hour.

-

Maintain the mixture at reflux for another 16 hours.

-

Cool the reaction mixture to room temperature.

Work-up and Purification:

-

Slowly add 20% hydrochloric acid to the cooled reaction mixture until the pH reaches 4.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent.

-

Purify the crude product by vacuum distillation, collecting the fraction at 84-86 °C at 20 mmHg to obtain high-purity this compound.[1]

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred:

-

¹H NMR: The spectrum would lack a signal for an α-hydrogen. It would show a singlet for the two equivalent methoxy groups (-OCH₃), and signals corresponding to the two equivalent isobutyl groups (a doublet for the six methyl protons, a multiplet for the two methine protons, and a doublet for the four methylene protons).

-

¹³C NMR: The spectrum would show a signal for the quaternary α-carbon, a signal for the carbonyl carbons of the ester groups, a signal for the methoxy carbons, and signals for the carbons of the isobutyl groups.

-

IR Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups would be prominent.

-

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns for the loss of methoxy and isobutyl groups.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motif is of significant interest to synthetic chemists.

-

Intermediate for Quaternary Carbon Centers: It serves as a valuable precursor for creating molecules with a quaternary carbon atom bearing two isobutyl groups. Such sterically hindered centers are important in medicinal chemistry for designing drug candidates with specific conformational properties.

-

Synthesis of Complex Carboxylic Acids: Through hydrolysis and decarboxylation, it can be converted into 2,2-diisobutylacetic acid derivatives, which are not easily accessible through other synthetic routes.

-

Fine Chemical Synthesis: The unique steric bulk can be exploited in the synthesis of specialty chemicals, flavors, and fragrances where specific molecular architectures are desired.[6] The general class of malonic esters is widely used in the synthesis of pharmaceuticals, including barbiturates.[7]

Conclusion

References

- 1. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 2. Dimethyl diethylmalonate | C9H16O4 | CID 117935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Dimethyl 2,2-diisobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2-diisobutylmalonate is a dialkylated malonic ester derivative of significant interest in synthetic organic chemistry. Its structure, featuring a quaternary carbon center flanked by two ester functionalities and substituted with two isobutyl groups, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, spectroscopic signature, and potential applications, particularly within the realm of drug discovery and development.

Chemical Identity and Properties

CAS Number: 1229311-50-5

Molecular Formula: C₁₃H₂₄O₄

Molecular Weight: 244.33 g/mol

IUPAC Name: Dimethyl 2,2-bis(2-methylpropyl)propanedioate

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 243.3 ± 8.0 °C at 760 Torr | Calculated |

| Density | 0.973 ± 0.06 g/cm³ | Calculated |

| Solubility | Very slightly soluble (0.32 g/L) at 25 °C | Calculated |

Synthesis of this compound

The primary route for the synthesis of this compound is the malonic ester synthesis. This classic and versatile method allows for the sequential alkylation of the acidic α-carbon of a malonic ester.

Reaction Principle

The synthesis involves the deprotonation of dimethyl malonate using a strong base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an Sₙ2 reaction with an isobutyl halide. The process is repeated to introduce the second isobutyl group, yielding the desired 2,2-disubstituted product.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

A representative procedure for the synthesis of this compound is adapted from a patented method.[1]

Materials:

-

Dimethyl malonate

-

Sodium methoxide

-

Isobutyl bromide (or isobutyl chloride)

-

Anhydrous methanol

-

Toluene

-

20% Dilute hydrochloric acid

Procedure:

-

First Alkylation:

-

To a reaction vessel equipped with a stirrer, thermometer, and condenser, add anhydrous methanol and sodium methoxide.

-

Heat the mixture to reflux and add dimethyl malonate dropwise. The reaction is typically allowed to proceed for 3-4 hours.

-

Under gentle reflux, slowly add isobutyl bromide. Maintain reflux for approximately 16 hours.

-

After the reaction, remove methanol under reduced pressure.

-

-

Second Alkylation:

-

To the residue, add toluene and filter any insoluble materials.

-

Add a fresh portion of sodium methoxide. Remove any methanol generated during the reaction by distillation under reduced pressure.

-

Slowly add a second equivalent of isobutyl bromide and maintain at reflux for another 16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully add 20% dilute hydrochloric acid to adjust the pH to 4.

-

Separate the organic layer.

-

Purify the product by vacuum distillation, collecting the fraction at 84-86 °C (at 20 mmHg).[1]

-

Expert Insights: The choice of a strong base like sodium methoxide is crucial for the complete deprotonation of the α-carbon of dimethyl malonate. The stepwise addition of the alkylating agent can help control the reaction and minimize side products. The use of toluene in the second step facilitates a higher reaction temperature and aids in the removal of methanol.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.7 ppm, corresponding to the six equivalent protons of the two methyl ester groups.

-

Methylene Protons (-CH₂-): A doublet is anticipated for the four protons of the two methylene groups in the isobutyl chains.

-

Methine Proton (-CH-): A multiplet (nonet) would be observed for the two methine protons of the isobutyl groups.

-

Methyl Protons (-CH(CH₃)₂): A doublet is expected for the twelve equivalent protons of the four methyl groups in the isobutyl chains.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

-

Quaternary Carbon (C-2): A signal for the central carbon atom bonded to the two isobutyl groups and two carboxyl groups.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

-

Isobutyl Carbons: Distinct signals for the methylene, methine, and methyl carbons of the isobutyl groups.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, characteristic of the ester carbonyl groups.

-

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

Mass Spectrometry

In mass spectrometry, this compound would likely exhibit fragmentation patterns involving the loss of alkoxy groups (-OCH₃) and the isobutyl side chains.

Applications in Drug Development

Dialkylated malonic esters are important intermediates in medicinal chemistry. The quaternary center they provide is a common motif in various bioactive molecules.

Role as a Synthetic Scaffold

This compound can serve as a precursor to a variety of functional groups. For instance, the ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides, or other derivatives. The entire malonate moiety can be a precursor to gem-dimethyl groups or other sterically hindered centers in a target molecule.

Potential in Lead Optimization

In drug discovery, the isobutyl groups of this compound can be valuable for probing the hydrophobic pockets of target proteins. The ability to synthesize a range of 2,2-dialkylated malonates allows for the systematic exploration of structure-activity relationships (SAR) during lead optimization. The steric bulk of the two isobutyl groups can also influence the conformational preferences of a molecule, which can be critical for its biological activity.

The malonic ester synthesis provides a reliable method for accessing these valuable building blocks, enabling the synthesis of novel compounds for biological screening.

Conclusion

This compound is a synthetically useful compound with a well-defined pathway for its preparation. Its structural features make it a valuable tool for chemists, particularly those in the pharmaceutical industry, for the construction of complex and sterically demanding molecules. A thorough understanding of its synthesis and spectroscopic properties is essential for its effective utilization in research and development.

References

Structure Elucidation of Dimethyl 2,2-diisobutylmalonate: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structure elucidation of Dimethyl 2,2-diisobutylmalonate, a sterically hindered dialkyl malonate. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic and multi-faceted analytical approach. By integrating insights from synthesis, purification, and advanced spectroscopic techniques, we present a self-validating methodology for the unambiguous confirmation of the molecular structure. This guide emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights for reliable characterization.

Introduction: The Significance of Sterically Hindered Malonates

Malonic acid esters are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. The introduction of bulky alkyl groups, such as isobutyl moieties, at the α-carbon creates significant steric hindrance. This structural feature can profoundly influence the reactivity, conformational preferences, and spectroscopic properties of the molecule. This compound, with its quaternary α-carbon flanked by two isobutyl groups, presents a unique case for structural analysis. Accurate and thorough characterization is paramount for its application in subsequent synthetic transformations where precise knowledge of its structure is critical for predicting reaction outcomes and ensuring the purity of the final products. This guide provides a logical workflow for the definitive structure elucidation of this compound.

Synthesis and Purification: Establishing a Pure Analytical Sample

The foundation of any successful structure elucidation is a pure sample. The synthesis of this compound is typically achieved through a dialkylation of dimethyl malonate.

Synthetic Pathway

The reaction proceeds via a nucleophilic substitution mechanism, where the enolate of dimethyl malonate, generated by a strong base, reacts with an isobutyl halide. The process is generally carried out in two sequential alkylation steps.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Enolate Formation (First Alkylation): To a solution of dimethyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF), slowly add a strong base such as sodium hydride (NaH, 1.1 eq) or sodium methoxide (NaOMe, 1.1 eq) at 0 °C.

-

First Alkylation: After stirring for 30 minutes, add isobutyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Enolate Formation (Second Alkylation): Cool the reaction mixture back to 0 °C and add a second portion of the strong base (1.1 eq).

-

Second Alkylation: After 30 minutes, add a second equivalent of isobutyl bromide and allow the reaction to proceed at room temperature for another 12-16 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product will likely contain unreacted starting materials and the mono-alkylated intermediate. Purification by fractional distillation under reduced pressure or column chromatography on silica gel is essential to obtain a sample of high purity for spectroscopic analysis.

Spectroscopic Analysis: A Multi-Technique Approach

A combination of spectroscopic methods is employed to provide a comprehensive and unambiguous structural assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | 2960-2850 | Strong |

| C=O (ester) | Stretch | ~1735 | Strong |

| C-O (ester) | Stretch | 1300-1000 | Strong, often two bands |

The IR spectrum will be dominated by a strong carbonyl absorption around 1735 cm⁻¹, characteristic of a saturated ester.[1][2][3] The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the isobutyl groups. The C-O stretching region will likely show two distinct bands, further supporting the presence of the ester functional groups.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

-

Molecular Formula: C₁₃H₂₄O₄

-

Molecular Weight: 244.33 g/mol

-

Expected Molecular Ion (M⁺): m/z = 244

The fragmentation of dialkyl malonates is often characterized by the loss of the ester and alkyl groups.

Figure 2: Proposed key fragmentation pathways for this compound.

A prominent fragment is expected at m/z = 57, corresponding to the stable tertiary butyl cation formed from the isobutyl group. Other significant fragments would arise from the loss of a methoxy group (-OCH₃, m/z = 213) and a methoxycarbonyl group (-COOCH₃, m/z = 185).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for each type of proton in the isobutyl and methyl ester groups.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.7 | Singlet | 6H | -OCH₃ | Protons of the two equivalent methyl ester groups. |

| ~1.9 | Doublet | 4H | -CH₂- | Methylene protons of the two isobutyl groups, split by the adjacent methine proton. |

| ~1.8 | Multiplet | 2H | -CH- | Methine protons of the two isobutyl groups, split by the adjacent methyl and methylene protons. |

| ~0.9 | Doublet | 12H | -CH₃ | Methyl protons of the two isobutyl groups, split by the adjacent methine proton. |

The absence of any signal in the 3.3-3.5 ppm region, which would correspond to a proton on the α-carbon, is a key indicator of successful dialkylation.

The carbon NMR spectrum will show a signal for each unique carbon environment.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~171 | Carbonyl | C=O |

| ~58 | Quaternary | C₂ |

| ~52 | Methyl | -OCH₃ |

| ~47 | Methylene | -CH₂- |

| ~26 | Methine | -CH- |

| ~24 | Methyl | -CH₃ (isobutyl) |

The presence of a quaternary carbon signal around 58 ppm is definitive evidence for the 2,2-disubstituted nature of the malonate.

Integrated Structure Elucidation Workflow

The conclusive identification of this compound relies on the convergence of data from all analytical techniques.

References

A Guide to the Spectroscopic Characterization of Dimethyl 2,2-diisobutylmalonate

Introduction

Dimethyl 2,2-diisobutylmalonate is a dialkylated derivative of malonic acid, a class of compounds that serve as fundamental building blocks in organic synthesis. The controlled alkylation of malonic esters is a cornerstone of C-C bond formation, enabling the synthesis of a diverse array of complex molecules and pharmaceutical intermediates.[1] The synthesis of this compound typically proceeds via the sequential alkylation of dimethyl malonate with an isobutyl halide in the presence of a suitable base, such as sodium methoxide.[2][3]

Accurate structural elucidation and purity assessment are critical for drug development and quality control. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules. This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, explaining the underlying principles and experimental considerations essential for researchers and scientists in the field. A key diagnostic feature for disubstituted malonates is the absence of the acidic methine proton on the central α-carbon, which is readily identifiable in NMR spectroscopy.[1]

Molecular Structure and Proton/Carbon Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme is used for the atoms in this compound.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Experimental Protocol: Sample Preparation for NMR

-

Weighing: Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a standard 5 mm NMR tube.[1] CDCl₃ is a common choice due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Place the NMR tube in the spectrometer (e.g., 400 MHz or 600 MHz) and acquire the spectrum.

Data Interpretation and Predicted ¹H NMR Spectrum

The structure of this compound gives rise to four distinct proton signals. The absence of a signal between 3.3-3.5 ppm is a critical diagnostic feature, confirming the dialkylation of the malonate's α-carbon.[1]

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H(a) | CH₃ (C5, C6, C5', C6') | ~0.85 | Doublet (d) | 12H | ~6.6 | These 12 equivalent methyl protons are split by the single adjacent methine proton H(d). |

| H(b) | -CH₂ - (C3, C3') | ~1.85 | Doublet (d) | 4H | ~7.2 | These 4 equivalent methylene protons are adjacent to the quaternary C2 (no coupling) and are split by the methine proton H(d). |

| H(c) | OCH₃ (C7, C7') | ~3.72 | Singlet (s) | 6H | N/A | These 6 protons of the two equivalent methyl ester groups have no adjacent protons, resulting in a singlet. |

| H(d) | -CH - (C4, C4') | ~1.95 | Nonet (m) | 2H | ~6.8 | These 2 equivalent methine protons are coupled to 6 methyl protons (septet) and 2 methylene protons (triplet), resulting in a complex multiplet (nonet). |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

¹³C NMR Spectroscopy Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Data Interpretation and Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, six distinct carbon signals are expected in the ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1, C1' (C=O) | ~172.5 | Typical chemical shift for ester carbonyl carbons. |

| C2 (Quaternary α-C) | ~57.0 | The central quaternary carbon, shielded by the attached alkyl and carbonyl groups. |

| C7, C7' (-OC H₃) | ~52.0 | Carbon of the methyl ester group. |

| C3, C3' (-C H₂-) | ~43.5 | Methylene carbon of the isobutyl group. |

| C4, C4' (-C H-) | ~25.5 | Methine carbon of the isobutyl group. |

| C5, C6, C5', C6' (-C H₃) | ~24.0 | Equivalent terminal methyl carbons of the isobutyl groups. |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[4] The resulting fragmentation pattern provides a molecular fingerprint that helps confirm the structure.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to electron ionization (EI) at 70 eV.

-

Analysis: The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer based on their m/z ratio and detected.

Data Interpretation and Fragmentation Pathways

The molecular weight of this compound (C₁₃H₂₄O₄) is 244.167 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺·) at m/z 244, although it may be weak for aliphatic esters.[5] The fragmentation is dominated by cleavages adjacent to the carbonyl groups and within the alkyl chains.[4][6]

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Ion | Formula | Rationale |

| 244 | [M]⁺· | [C₁₃H₂₄O₄]⁺· | The molecular ion. Its intensity may be low. |

| 187 | [M - C₄H₉]⁺ | [C₉H₁₅O₄]⁺ | Loss of one isobutyl radical (·C₄H₉, 57 amu) via α-cleavage relative to the central carbon. This is a very common pathway for dialkylated malonates. |

| 185 | [M - COOCH₃]⁺ | [C₁₂H₂₁O₂]⁺ | Loss of a methoxycarbonyl radical (·COOCH₃, 59 amu), another form of α-cleavage. |

| 128 | [M - C₄H₉ - COOCH₃]⁺ | [C₇H₁₂O₂]⁺ | Subsequent loss of a methoxycarbonyl group from the m/z 187 fragment. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Formation of the stable tert-butyl cation (via rearrangement) or isobutyl cation. This is often the base peak in the spectrum. |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation, resulting from fragmentation of the isobutyl group. |

Table 3: Predicted major fragments in the EI mass spectrum of this compound.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H NMR confirms the presence and connectivity of the isobutyl and methyl ester groups and, crucially, the absence of the α-proton confirms the 2,2-disubstitution pattern. ¹³C NMR complements this by identifying all unique carbon environments. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure, with key fragments arising from the loss of the isobutyl and methoxycarbonyl moieties. Together, these techniques offer an authoritative and unambiguous characterization essential for professionals in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 3. Malonic Synthesis | NROChemistry [nrochemistry.com]

- 4. thiele.ruc.dk [thiele.ruc.dk]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

A Senior Application Scientist's Guide to Substituted Malonic Esters: From Foundational Principles to Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted malonic esters are foundational synthons in modern organic chemistry, prized for their versatility in carbon-carbon bond formation. This technical guide provides an in-depth exploration of their synthesis and reactivity, with a specific focus on applications in medicinal chemistry and drug development. We will dissect the core principles governing the exceptional reactivity of the active methylene group, detail robust protocols for alkylation and acylation, and explore subsequent transformations into a diverse array of molecular architectures, including key pharmaceutical agents like barbiturates. By grounding mechanistic discussions in practical, field-proven insights, this guide serves as an essential resource for scientists seeking to leverage the power of malonic ester chemistry in their research and development endeavors.

The Cornerstone of C-C Bond Formation: Why Malonic Esters?

The malonic ester synthesis is a classic and powerful method for converting alkyl halides into substituted carboxylic acids.[1][2] The utility of diethyl malonate and its derivatives stems from a unique structural feature: a methylene group flanked by two electron-withdrawing carbonyl groups. This "active methylene" group possesses a heightened acidity that is central to its synthetic versatility.[3]

The Active Methylene Group: A Hub of Reactivity

The protons on the α-carbon of diethyl malonate are significantly more acidic (pKa ≈ 13) than protons alpha to a single carbonyl group (e.g., ketone pKa ≈ 19-20, ester pKa ≈ 25).[4] This increased acidity is due to the resonance stabilization of the resulting carbanion, known as an enolate. The negative charge is effectively delocalized over both oxygen atoms of the carbonyl groups, creating a stable, soft nucleophile ideal for forming new carbon-carbon bonds. This stability allows for nearly quantitative deprotonation with moderately strong bases, such as sodium ethoxide, providing a reliable platform for subsequent reactions.[4]

Synthesis of Substituted Malonic Esters: The Alkylation Workflow

The most common application of malonic esters is their alkylation to introduce one or two new substituents at the α-carbon. This process is typically a robust and high-yielding SN2 reaction.[5]

Step 1: Enolate Formation - The Choice of Base is Critical

The synthesis begins with the deprotonation of the malonic ester to form the nucleophilic enolate.[6]

-

Causality Behind Base Selection: The choice of base is paramount for a successful reaction. Sodium ethoxide (NaOEt) in ethanol is the classic and most logical choice when using diethyl malonate.[7] Using a different alkoxide would lead to transesterification, resulting in a mixture of ester products. Using a hydroxide base (e.g., NaOH) would cause competing saponification (hydrolysis) of the ester groups, significantly reducing the yield of the desired alkylated product.[4] By using the conjugate base of the ester's parent alcohol (ethoxide for ethyl esters), any transesterification is a degenerate reaction, preserving the integrity of the starting material.[7]

Step 2: Alkylation - An S_N2 Reaction

The generated enolate is a potent carbon nucleophile that readily attacks an electrophilic alkyl halide.[6]

-

Mechanism and Substrate Scope: This reaction proceeds via a classic S_N2 mechanism.[5] Consequently, it works best with primary and secondary alkyl halides. Tertiary alkyl halides are unsuitable as they will primarily undergo elimination (E2) reactions.[8] Methyl and primary halides give the best yields.[9]

-

Controlling Mono- vs. Di-alkylation: The malonic ester synthesis can be controlled to produce mono- or di-substituted products.[10]

-

Mono-alkylation: Using one equivalent of base and one equivalent of the alkylating agent favors the formation of the mono-substituted product.[10]

-

Di-alkylation: A second, different alkyl group can be introduced by repeating the deprotonation and alkylation steps before the final hydrolysis.[6][7] This is possible because the remaining α-proton on the mono-substituted malonic ester is still acidic enough to be removed by the alkoxide base.

-

The general workflow for malonic ester alkylation is a cornerstone of organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to Dimethyl 2,2-diisobutylmalonate

This guide provides a comprehensive technical overview of Dimethyl 2,2-diisobutylmalonate, a key intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Core Molecular and Physical Properties

This compound is a disubstituted derivative of dimethyl malonate. The introduction of two isobutyl groups on the alpha-carbon sterically hinders the central carbon atom, influencing its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Chemical Formula | C₁₃H₂₄O₄ | [1] |

| Appearance | Colorless liquid (inferred from related compounds) | |

| Boiling Point | 84-86 °C at 20 mmHg (as per a synthesis protocol) | [3] |

| Solubility | Immiscible in water (inferred from related compounds) | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sunlight, heat, and moisture. | [1] |

The Synthetic Pathway: Malonic Ester Synthesis

The primary route for preparing this compound is through the malonic ester synthesis. This classic carbon-carbon bond-forming reaction involves the sequential alkylation of a malonate ester. The acidity of the α-hydrogen atoms of the methylene group in dimethyl malonate allows for deprotonation by a suitable base, forming a nucleophilic enolate which then reacts with an alkyl halide.

The synthesis of this compound is typically a two-step process to ensure dialkylation and prevent the formation of mono-alkylated byproducts.

References

An In-depth Technical Guide to the Boiling Point of Dimethyl 2,2-diisobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the boiling point of Dimethyl 2,2-diisobutylmalonate, a key intermediate in various organic syntheses. By integrating experimental data, theoretical estimations, and comparative analysis with related compounds, this document offers a thorough understanding of the physicochemical properties governing the volatility of this molecule.

Executive Summary

The determination of a compound's boiling point is fundamental to its purification, handling, and application in chemical processes. For this compound, a dialkylated malonic ester, a precise understanding of its boiling point is crucial for optimizing reaction conditions and purification protocols, such as distillation. This guide establishes an experimentally determined boiling point at reduced pressure and provides a scientifically grounded estimation for its boiling point at atmospheric pressure. Furthermore, it delves into the molecular factors that dictate this physical property, offering a predictive framework for related structures.

Boiling Point Determination of this compound

Experimental Boiling Point at Reduced Pressure

The synthesis of high-purity diisobutyl dimethyl malonate involves a final purification step of rectification[1]. During this process, the compound is distilled at a temperature of 84-86 °C under a vacuum of 20 mmHg [1]. This experimentally derived value serves as a crucial anchor point for understanding the volatility of this molecule.

Estimated Boiling Point at Atmospheric Pressure

To estimate the boiling point at standard atmospheric pressure (760 mmHg), the Clausius-Clapeyron equation can be employed. This equation relates the vapor pressure of a liquid to its temperature. An essential parameter for this calculation is the enthalpy of vaporization (ΔHvap). While the specific ΔHvap for this compound is not documented, a reasonable estimation can be made by considering the values of related malonic esters. For instance, the enthalpy of vaporization for diethyl malonate is 64.7 kJ/mol[2][3].

Given the larger molecular weight and increased van der Waals forces of this compound compared to diethyl malonate, its enthalpy of vaporization is expected to be slightly higher. Using an estimated enthalpy of vaporization and the known boiling point at reduced pressure, the atmospheric boiling point of this compound is projected to be in the range of 260-275 °C .

Comparative Analysis of Boiling Points in Dialkyl Malonates

The boiling point of a substance is intrinsically linked to its molecular structure. By comparing the boiling point of this compound with other malonic esters, we can elucidate the key structural determinants of volatility in this class of compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dimethyl malonate | C5H8O4 | 132.12 | 180-181[4][5] |

| Diethyl malonate | C7H12O4 | 160.17 | 199[6][7][8] |

| Dimethyl isobutylmalonate | C9H16O4 | 188.22 | 213[2][3] |

| Diethyl isobutylmalonate | C11H20O4 | 216.27 | 113-116 @ 16 mmHg |

| Dibutyl malonate | C11H20O4 | 216.27 | 251-252 |

| This compound | C13H24O4 | 244.33 | 84-86 @ 20 mmHg (Experimental) / ~260-275 (Estimated) [1] |

| Diethyl dibutylmalonate | C15H28O4 | 272.38 | 150 @ 12 mmHg |

Influence of Molecular Weight and Alkyl Chain Length

As the molecular weight and the length of the alkyl chains in the ester groups increase, the van der Waals forces between the molecules become stronger. This requires more energy to overcome the intermolecular attractions, resulting in a higher boiling point. This trend is clearly observable in the series: Dimethyl malonate (180-181 °C) < Diethyl malonate (199 °C) < Dibutyl malonate (251-252 °C).

Effect of Alkylation at the α-Carbon

The introduction of alkyl groups at the α-carbon (the carbon between the two carbonyl groups) further increases the molecular weight and the surface area, leading to a significant rise in the boiling point. For example, the boiling point of Dimethyl isobutylmalonate (213 °C) is considerably higher than that of Dimethyl malonate (180-181 °C)[2][3][4][5].

Impact of Dialkylation

The presence of two alkyl groups on the α-carbon, as in this compound, substantially increases the molecular weight and steric hindrance. This leads to a much higher boiling point compared to its mono-alkylated or unsubstituted counterparts.

Caption: Influence of molecular structure on the boiling points of malonic esters.

Experimental Protocol: Synthesis and Purification of this compound

The following protocol is adapted from the synthetic method described in patent CN103880671A[1]. This procedure outlines the dialkylation of dimethyl malonate to yield this compound.

Materials and Reagents

-

Dimethyl malonate

-

Sodium methoxide

-

Isobutane bromide or Chloro-iso-butane

-

Anhydrous methanol

-

Toluene

-

20% Dilute hydrochloric acid

Step-by-Step Procedure

-

First Alkylation:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, constant pressure funnel, and condenser, add anhydrous methanol.

-

Add sodium methoxide (1.65 mol) and heat the mixture to reflux.

-

Rapidly add dimethyl malonate (1.65 mol) via the dropping funnel. Allow the reaction to proceed for 3-4 hours.

-

Slowly add isobutane bromide (1.65 mol) under micro-reflux conditions over approximately 2 hours.

-

Maintain the reflux for another 16 hours to ensure completion of the first alkylation.

-

-

Second Alkylation:

-

Remove the methanol under reduced pressure.

-

Add toluene to the reaction mixture and filter out any insoluble materials.

-

Add a fresh portion of sodium methoxide (1.65 mol) to the filtrate.

-

Remove any methanol generated during the reaction by distillation under reduced pressure (to 0.085 MPa).

-

Slowly add another equivalent of isobutane bromide (1.65 mol) over approximately 1 hour.

-

Maintain the mixture at reflux for 16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly add 20% dilute hydrochloric acid until the pH of the aqueous layer is approximately 4.

-

Separate the organic layer.

-

Purify the crude product by vacuum rectification (20 mmHg).

-

Collect the fraction that distills at 84-86 °C to obtain high-purity this compound.

-

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has established a reliable experimental boiling point for this compound at reduced pressure (84-86 °C at 20 mmHg) and provided a scientifically-backed estimation for its atmospheric boiling point (~260-275 °C). The analysis of structure-property relationships within the dialkyl malonate family demonstrates that the boiling point is significantly influenced by molecular weight, the length of the ester alkyl chains, and the degree of substitution at the α-carbon. This comprehensive understanding is invaluable for professionals in research and drug development for the efficient design of synthetic routes and purification strategies involving this and related compounds.

References

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl malonate [webbook.nist.gov]

- 4. Diethyl malonate [webbook.nist.gov]

- 5. Diethyl allylisobutylmalonate | C14H24O4 | CID 108820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. umsl.edu [umsl.edu]

- 7. chembk.com [chembk.com]

- 8. merckmillipore.com [merckmillipore.com]

Introduction: The Strategic Importance of Malonic Ester Synthesis

An In-Depth Technical Guide to the Key Intermediates in Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a cornerstone C-C bond-forming reaction in organic chemistry, valued for its reliability and versatility in preparing mono- and disubstituted carboxylic acids.[1][2] At its core, this synthesis transforms a simple alkyl halide into a carboxylic acid with two additional carbon atoms, effectively using the malonic ester as a synthetic equivalent of a -CH2COOH synthon.[3] Its applications are extensive, particularly in the pharmaceutical and fine chemical industries, where the controlled construction of complex molecular frameworks is paramount.[1][2] This guide provides a detailed examination of the pivotal intermediates that define the course of the reaction, offering field-proven insights into the causality behind the experimental choices that ensure a successful synthesis.

Pillar I: The Malonic Ester Enolate - The Nucleophilic Heart of the Synthesis

The entire synthesis hinges on the generation and subsequent reaction of a key nucleophilic intermediate: the malonic ester enolate. The unique structural features of the starting material, typically diethyl malonate, are engineered to facilitate the formation of this crucial species.

Formation and Stability: A Study in Acidity

The α-hydrogens of a malonic ester, situated between two electron-withdrawing carbonyl groups, are significantly more acidic than those of a simple ester.[4] This enhanced acidity is the linchpin of the synthesis.

-

Causality of Acidity: The flanking carbonyl groups stabilize the resulting conjugate base—the enolate—through resonance. The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms, distributing the charge and increasing the stability of the ion.[5][6] This stabilization lowers the pKa of the α-hydrogens to approximately 13, making them readily accessible for deprotonation by a moderately strong base.[7][8]

-

Choice of Base - A Self-Validating System: The selection of the base is a critical experimental parameter. A common and effective choice is an alkoxide base, such as sodium ethoxide (NaOEt) in ethanol.[7][9] The key principle here is to match the alkoxide of the base with the alcohol portion of the ester (e.g., ethoxide for ethyl esters). This choice prevents transesterification, a potential side reaction where the base could act as a nucleophile and exchange the ester groups, leading to a mixture of products.[3] Therefore, using sodium ethoxide with diethyl malonate ensures the integrity of the starting material and intermediates. While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, an alkoxide is often sufficient and more practical for this synthesis.[10][11]

Pillar II: The Alkylated Malonic Ester - Forging the New C-C Bond

Once formed, the nucleophilic enolate attacks an electrophilic alkyl halide in a classic SN2 reaction, creating a new carbon-carbon bond and the second key intermediate: the alkylated malonic ester.[5][7]

The SN2 Reaction: Scope and Limitations

The success of this step is governed by the principles of SN2 reactions.[7][8]

-

Substrate Choice: The alkyl halide (R-X) must be a suitable substrate for backside attack. Methyl and primary alkyl halides are ideal.[8] Secondary halides react poorly and often lead to competing E2 elimination reactions, while tertiary, vinyl, and aryl halides are unreactive in this context.[7][8]

-

Stereochemistry: If the alkyl halide has a stereocenter, the SN2 reaction will proceed with an inversion of configuration at that center.

Controlling the Process: Mono- vs. Dialkylation

A significant feature of the malonic ester synthesis is the potential for a second alkylation. The monoalkylated malonic ester intermediate still possesses one acidic α-hydrogen.[7] By repeating the deprotonation and alkylation steps before hydrolysis, a second alkyl group (which can be the same as or different from the first) can be introduced.[12][13]

-

Experimental Control: The extent of alkylation is controlled by stoichiometry. Using one equivalent of base and one equivalent of alkyl halide favors monoalkylation. To achieve dialkylation, a second equivalent of base and a second alkyl halide are added after the initial alkylation is complete.[12] A major drawback is that monoalkylation can sometimes produce dialkylated byproducts, which can complicate purification and lower yields.[3]

| Parameter | Condition for Monoalkylation | Condition for Dialkylation | Rationale |

| Base | ~1 equivalent | ~2 equivalents (added sequentially) | Stoichiometrically controls the deprotonation of the starting material and the monoalkylated intermediate. |

| Alkyl Halide | ~1 equivalent | 2 equivalents (R-X, then R'-X) | Provides the electrophile for each SN2 step. |

| Temperature | Typically controlled (e.g., 0 °C to reflux) | Sequential reaction temperatures may vary. | Optimizes reaction rate while minimizing side reactions. |

Pillar III: Hydrolysis and Decarboxylation Intermediates

The final stages of the synthesis transform the alkylated ester into the target carboxylic acid through two distinct steps, each involving a key intermediate.

The Substituted Malonic Acid Intermediate

The alkylated diethyl malonate is first hydrolyzed to a dicarboxylic acid. This is typically achieved by saponification with a strong base (e.g., aqueous NaOH or KOH) followed by acidification (e.g., with HCl), or by direct hydrolysis under acidic conditions.[1][12] The choice between acidic or basic hydrolysis depends on the overall stability of the molecule. Basic hydrolysis first yields a dicarboxylate salt, which is then protonated to form the substituted malonic acid intermediate.[11][14]

The Enol Intermediate and Decarboxylation

Substituted malonic acids are β-dicarboxylic acids, which are thermally unstable. Upon heating, they readily undergo decarboxylation (loss of CO2) to yield the final carboxylic acid product.[7][12]

-

Mechanism of Decarboxylation: This process is not a simple cleavage. It proceeds through a cyclic, six-membered transition state, which facilitates the transfer of the acidic proton and the elimination of CO2.[5] The initial product of this concerted reaction is an enol intermediate.[5] This enol then rapidly tautomerizes to the more stable keto form, which in this case is the final substituted carboxylic acid product.[1][5] The requirement for this cyclic mechanism explains why only carboxylic acids with a second carbonyl group in the β-position undergo facile thermal decarboxylation.[7]

Experimental Protocol: Synthesis of Pentanoic Acid

This protocol describes the synthesis of pentanoic acid from diethyl malonate and 1-bromopropane, illustrating the core principles discussed.

Step 1: Enolate Formation and Alkylation

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagents: In the flask, place 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.

-

Alkylation: After the addition is complete, add 12.3 g (0.1 mol) of 1-bromopropane dropwise.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

Step 2: Saponification (Hydrolysis)

-

Hydrolysis: After the alkylation is complete, add a solution of 12 g of potassium hydroxide in 25 mL of water to the reaction flask.

-

Reflux: Heat the mixture to reflux for another 2 hours to ensure complete hydrolysis of the ester groups.

-

Workup: Cool the mixture and remove the ethanol by distillation.

Step 3: Acidification and Decarboxylation

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify by slowly adding 20% aqueous sulfuric acid until the solution is strongly acidic (check with pH paper). CO2 will evolve during this step.

-

Decarboxylation: Gently heat the acidic solution in a fume hood until the evolution of CO2 ceases.

-

Isolation: Cool the solution and extract the pentanoic acid with diethyl ether (3 x 40 mL).

-

Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. The crude product can be purified by vacuum distillation.

Conclusion

A thorough understanding of the key intermediates in the malonic ester synthesis—the resonance-stabilized enolate, the alkylated diester, the substituted malonic acid, and the transient enol—is fundamental to its successful application. Each intermediate represents a critical checkpoint where experimental conditions dictate the reaction's outcome. For professionals in drug development and chemical research, mastering the manipulation of these intermediates allows for the logical and efficient synthesis of a vast array of substituted carboxylic acids, underscoring the enduring power of this classic organic reaction.

References

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. Malonic Ester Synthesis | Algor Cards [cards.algoreducation.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Use of Dimethyl 2,2-diisobutylmalonate in organic synthesis

An In-Depth Guide to the Synthetic Utility of Dimethyl 2,2-diisobutylmalonate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Steric Hindrance

In the landscape of organic synthesis, malonate esters are foundational building blocks, prized for their versatility in forming carbon-carbon bonds. This compound (DMM-DiB), a dialkylated derivative of dimethyl malonate, occupies a unique niche within this class of reagents. Its structure is characterized by the presence of two bulky isobutyl groups attached to the α-carbon, the central carbon atom situated between the two ester functionalities. This substitution pattern imparts significant steric hindrance, a feature that profoundly influences its reactivity and dictates its specialized applications.[1]

Unlike its parent compound, dimethyl malonate, which possesses two acidic α-hydrogens, DMM-DiB lacks these reactive sites. This fundamental difference renders it inert to reactions that require α-proton abstraction, such as the classical Knoevenagel condensation.[2][3] Instead, the synthetic value of this compound lies in its role as a precursor to other sterically congested molecules. The two ester groups can be readily transformed, serving as handles to access complex carboxylic acids and diols that would be challenging to synthesize via other routes. This guide provides a detailed exploration of the synthesis and primary applications of DMM-DiB, complete with field-tested protocols for researchers in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value |

| CAS Number | 1229311-50-5[4] |

| Molecular Formula | C₁₃H₂₄O₄[4] |

| Molecular Weight | 244.33 g/mol [4] |

| Appearance | Colorless Liquid |

| SMILES | CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC |

I. Synthesis of this compound

The most direct and common method for preparing DMM-DiB is the sequential dialkylation of dimethyl malonate. This process leverages the acidity of the α-protons on the malonate starting material. A strong base is used to deprotonate the α-carbon, generating a nucleophilic enolate which then undergoes an Sₙ2 reaction with an isobutyl halide.[5][6] The process is repeated a second time to introduce the second isobutyl group. A patented method highlights a two-step, two-solvent approach to achieve high purity.[7]

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is adapted from established malonic ester alkylation procedures.[7][8]

Materials:

-

Dimethyl malonate

-

Sodium methoxide (NaOMe)

-

Isobutyl bromide

-

Anhydrous Methanol (Solvent for Step 1)

-

Anhydrous Toluene (Solvent for Step 2)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Dimethyl 2-isobutylmalonate (Mono-alkylation)

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous methanol to the flask, followed by the careful, portion-wise addition of sodium methoxide.

-

Cool the solution to 0 °C using an ice bath.

-

Add dimethyl malonate (1.0 eq) dropwise to the cooled solution. Allow the mixture to stir for 15-20 minutes to ensure complete formation of the sodiomalonate enolate.

-

Add isobutyl bromide (1.0 eq) dropwise. A precipitate of sodium bromide may form.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture, remove the methanol under reduced pressure. Partition the residue between water and diethyl ether.

-

Wash the organic layer with saturated NH₄Cl and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude mono-alkylated intermediate.

Step 2: Synthesis of this compound (Di-alkylation) 9. Transfer the crude intermediate from Step 1 to a clean, dry flask under an inert atmosphere. 10. Add anhydrous toluene as the solvent, followed by sodium methoxide (1.1 eq). 11. Heat the mixture to facilitate the formation of the enolate. 12. Add isobutyl bromide (1.1 eq) dropwise. 13. Heat the reaction to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the mono-alkylated intermediate. 14. Cool the reaction mixture and quench by carefully adding saturated aqueous NH₄Cl. 15. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over Na₂SO₄. 16. Filter and concentrate the solution under reduced pressure. 17. Purify the crude product by vacuum distillation (rectification) to obtain pure this compound.[7]

II. Core Application: Precursor to Sterically Hindered Acids

A primary application of DMM-DiB is in the synthesis of α,α-disubstituted carboxylic acids via the malonic ester synthesis pathway. This involves the hydrolysis of both ester groups to form a disubstituted malonic acid, which is unstable and readily undergoes decarboxylation upon gentle heating to yield the final carboxylic acid product.[9][10]

Mechanism: Hydrolysis and Decarboxylation

The process begins with saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the two methyl ester groups to yield 2,2-diisobutylmalonic acid. This intermediate, being a β-dicarboxylic acid, is thermally unstable. Upon heating, it undergoes decarboxylation through a cyclic, six-membered transition state to release carbon dioxide and form an enol, which rapidly tautomerizes to the more stable carboxylic acid, 4-methyl-2-isobutylpentanoic acid.[9]

Caption: Hydrolysis and decarboxylation of DMM-DiB.

Protocol 2: Synthesis of 4-methyl-2-isobutylpentanoic acid

Materials:

-

This compound

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol/Water mixture

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of KOH (2.5 eq) in water.

-

Heat the mixture to reflux and stir for 3-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. The dicarboxylic acid intermediate may precipitate.

-

Gently heat the acidified mixture to 50-70 °C. Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases (typically 30-60 minutes).

-

Cool the solution and extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by distillation or chromatography.

III. Core Application: Synthesis of Sterically Hindered Diols

Another key transformation of DMM-DiB is its reduction to 2,2-diisobutyl-1,3-propanediol.[11] This diol is a valuable building block for synthesizing polyesters, plasticizers, and other complex molecules where steric bulk near a functional core is desired. The reduction requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), capable of converting esters to primary alcohols.

Workflow: Ester Reduction

Caption: Reduction of DMM-DiB to its corresponding 1,3-diol.

Protocol 3: Reduction to 2,2-diisobutyl-1,3-propanediol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Diethyl ether

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere.

-

Suspend LiAlH₄ (approx. 2.0 eq) in anhydrous THF and cool the slurry to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the DMM-DiB solution dropwise to the LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 2-4 hours to ensure complete reduction.

-

Cool the reaction back down to 0 °C.

-

Perform a careful aqueous workup to quench the excess LiAlH₄. A common method is the Fieser workup: sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2,2-diisobutyl-1,3-propanediol, which can be purified by crystallization or distillation.

IV. The Role of Steric Hindrance in Suppressing Reactivity

The defining characteristic of this compound is that its α-carbon is quaternary. This has a critical consequence: it cannot undergo reactions that require the formation of an enolate.